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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)morpholine

CAS No.: 1017480-65-7

Cat. No.: B1358595 Get Quote

Executive Summary & Compound Identity
2-(2-Fluorophenyl)morpholine is a substituted morpholine derivative characterized by a

secondary amine and an ortho-fluorinated phenyl ring.[1] Its solubility behavior is strictly

dictated by its ionization state (Free Base vs. Salt).[1]

Chemical Class: Fluorinated Phenylmorpholine[2][3]

Key Behavior: pH-Dependent Solubility Switch[1]

Primary Application: Pharmaceutical intermediate, psychoactive analog research (NDRA

class).[1]
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Property Value (Predicted/Analog*) Implication for Solubility

pKa (Base) ~7.8 – 8.2

Exists as a cation at

physiological pH (7.[1]4) and

acidic pH.[1]

LogP (Lipophilicity) ~1.8 – 2.3

Free Base: Moderate

lipophilicity; soluble in organic

solvents.Salt: Hydrophilic;

soluble in water.[1]

Fluorine Effect +0.2 LogP shift

Slightly more lipophilic than

non-fluorinated 2-

phenylmorpholine.[1]

*Values extrapolated from Phenmetrazine (LogP 2.1, pKa 7.6) and 2-Phenylmorpholine.[1][4]

Solubility Profile by Solvent Class[2][3][5]
The following data categorizes solubility based on the form of the compound. Crucial: Always

verify the form (Free Base vs. HCl Salt) before selecting a solvent.[1]

A. Polar Protic Solvents (Water, Alcohols)
Best for: Formulation, Biological Assays, Recrystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Phenylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent
Free Base
Solubility

HCl Salt Solubility Technical Notes

Water (pH 7) Low (< 5 mg/mL)
Very High (> 500

mg/mL)

The salt is highly

hygroscopic.[1]

Aqueous solutions of

the salt are stable but

acidic.

Methanol Miscible / High High (> 100 mg/mL)

Excellent solvent for

salt formation (e.g.,

adding HCl in MeOH).

[1]

Ethanol Miscible / High High (> 50 mg/mL)

Standard solvent for

recrystallization (often

with Et₂O antisolvent).

[1]

Isopropanol High Moderate

Good antisolvent to

crash out salts from

Methanol/Water.

B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)
Best for: Stock Solutions, Chemical Reactions.
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Solvent
Free Base
Solubility

HCl Salt Solubility Technical Notes

DMSO High (> 100 mg/mL) High (> 50 mg/mL)

Universal Stock

Solvent. Freezing

point (19°C) can be an

issue for storage.[1]

Acetonitrile High Moderate

Preferred for HPLC

mobile phases. Salt

may precipitate at

high concentrations.

DMF High High

Hard to remove; use

only if DMSO is

unsuitable.

C. Non-Polar / Chlorinated Solvents
Best for: Extraction (Free Base), Purification.[1]
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Solvent
Free Base
Solubility

HCl Salt Solubility Technical Notes

Dichloromethane

(DCM)
Very High Low / Moderate

Standard Extraction

Solvent. Used to

extract the free base

from basified aqueous

layers.[1]

Diethyl Ether High Insoluble

Ideal Antisolvent. Add

to an ethanolic

solution of the free

base + HCl to

precipitate the salt.

Hexane / Heptane Moderate Insoluble

Used to wash away

non-polar impurities

from the crystalline

salt.

Toluene High Insoluble

Good for hot

recrystallization of the

free base if it is a

solid.

Experimental Protocols
Protocol A: Determination of Equilibrium Solubility
(Shake-Flask Method)
Use this protocol to generate precise solubility data for a specific batch.[1]

Reagents: 2-(2-Fluorophenyl)morpholine (test article), HPLC-grade solvent, Syringe filter

(0.45 µm PTFE).

Preparation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of the

target solvent.

Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24–48 hours.
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Visual Check: If the solid dissolves completely, add more compound until a suspension

persists.

Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45

µm syringe filter.

Quantification: Dilute the supernatant (1:100 or 1:1000) and analyze via HPLC-UV (254 nm)

against a standard curve.

Protocol B: Salt Formation & Purification
(Crystallization)
Use this workflow to convert the oily free base into a stable, water-soluble solid.[1]
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Start: Oily Free Base

Dissolve in minimal
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Add HCl (1.1 eq)
(Etheral or Dioxane solution)

Add Antisolvent (Diethyl Ether)
until turbid

Cool to 0-4°C
(Crystallization)

Vacuum Filtration
Wash with cold Ether

Dry under Vacuum
(Hygroscopic Solid)
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Caption: Workflow for converting 2-(2-Fluorophenyl)morpholine free base into its stable

Hydrochloride salt.

Critical Solubility Logic (Mechanism)
Understanding the "Why" allows you to troubleshoot formulation issues.
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The Fluorine "Lipophilicity Tax": The ortho-fluorine atom withdraws electrons from the phenyl

ring.[1] While this increases metabolic stability (blocking metabolic hydroxylation at the 2-

position), it also increases the LogP by approximately 0.2 units compared to the non-

fluorinated parent.[1] This makes the free base slightly harder to dissolve in pure water than

simple morpholine derivatives.

The pH Switch: The morpholine nitrogen is the protonation site.

pH < 6: The nitrogen is protonated (ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

). The molecule becomes an ionic salt, highly soluble in water.

pH > 9: The nitrogen is deprotonated (ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

). The molecule is neutral and lipophilic, partitioning into organic layers (DCM/Ether).

Acidic pH (< 6)
Protonated Cation

Water / Saline
Soluble

High Solubility

DCM / Ether
Soluble

Insoluble

Basic pH (> 9)
Neutral Free Base

Low Solubility

High Solubility
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Caption: The solubility switch mechanism dictated by pH levels.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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